molecular formula C30H40O7 B12409124 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid

Cat. No.: B12409124
M. Wt: 512.6 g/mol
InChI Key: PILMPTUAXYPAME-KKYGLDRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid typically involves the extraction from natural sources such as Ganoderma lucidum. The extraction process includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction processes. advancements in biotechnological methods may lead to more efficient production techniques in the future.

Chemical Reactions Analysis

Types of Reactions

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may exhibit different bioactivities .

Scientific Research Applications

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound targets specific molecular pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ganoderic Acid E
  • Lucidenic Acid N
  • Lucidenic Acid A

Comparison

23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid is unique due to its specific structural features and bioactive properties. While similar compounds like Ganoderic Acid E, Lucidenic Acid N, and Lucidenic Acid A also exhibit cytotoxic activities, 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid has shown significant cytotoxicity against a broader range of cancer cell lines .

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(E,4S,6R)-4-hydroxy-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,28+,29-,30+/m1/s1

InChI Key

PILMPTUAXYPAME-KKYGLDRZSA-N

Isomeric SMILES

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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